![molecular formula C10H16O2 B13299922 1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)
1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound features a bicyclic structure, which includes a hydroxyl group and a ketone functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a bicyclic ketone with a suitable hydroxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as distillation or crystallization to achieve the desired product quality .
Chemical Reactions Analysis
1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: The ketone group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can affect cellular functions and metabolic pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one can be compared with other similar compounds, such as:
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one: This compound lacks the hydroxyl group, which affects its reactivity and applications.
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-2-ol: This compound features an oxygen bridge in the bicyclic structure, leading to different chemical properties and applications
The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)propan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(11)5-10(12)6-8-2-3-9(10)4-8/h8-9,12H,2-6H2,1H3 |
InChI Key |
LASCHOJFBHJMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13299847.png)
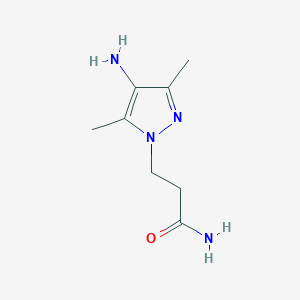
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
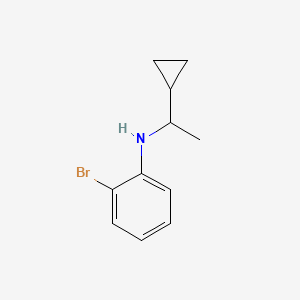
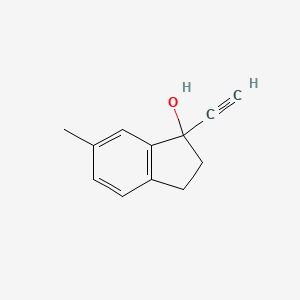


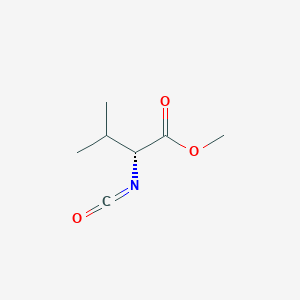

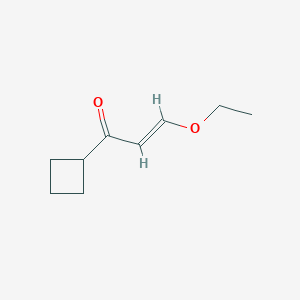

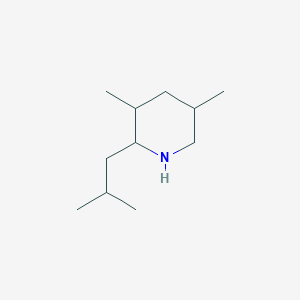
![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)

